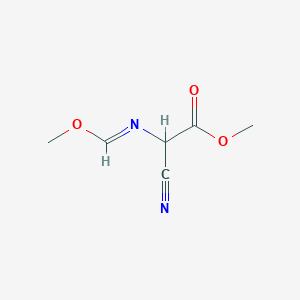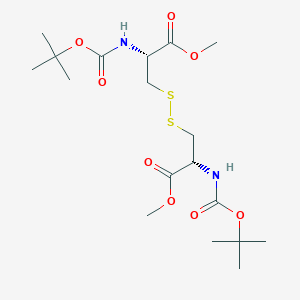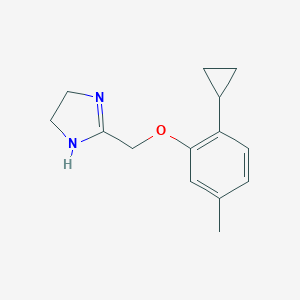
N-Phenylnicotinamide
Overview
Description
N-Phenylnicotinamide is a compound with the CAS Number: 1752-96-1 and a molecular weight of 198.22 . It is also known by its IUPAC name, N-phenylnicotinamide .
Molecular Structure Analysis
The molecular structure of N-Phenylnicotinamide is represented by the InChI code: 1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15) . The dihedral angle between the phenyl and pyridine rings in N-Phenylnicotinamide is 64.81° .
Physical And Chemical Properties Analysis
N-Phenylnicotinamide is a solid at room temperature . . The compound should be stored under inert gas and in a dry room temperature environment .
Scientific Research Applications
Therapeutic Applications in Skincare
N-Phenylnicotinamide has been identified as a key ingredient in skincare due to its therapeutic properties. It plays a crucial role in NAD+ synthesis , contributing to redox reactions and energy production in cutaneous cells . Its biochemical mechanisms influence DNA repair and cellular stress responses, making it valuable in managing conditions like acne vulgaris, melasma, and psoriasis .
Cosmeceutical Applications in Anti-Aging
As an antiaging ingredient, N-Phenylnicotinamide has shown significant results in reducing oxidative stress, inflammation, and pigmentation in the skin . Its multimodal mechanisms can partially prevent or reverse biophysical changes associated with skin aging, positioning it as a multipurpose ingredient in functional skincare products .
Role in Dermal Fillers and Injectable Formulations
Recent studies have explored the potential applications of N-Phenylnicotinamide in dermal fillers and alternative injectable formulations . Its evolving role in skincare emphasizes the biochemical mechanisms at play and its ability to enhance the efficacy of these cosmetic procedures .
Antioxidant and Anti-inflammatory Modulation
N-Phenylnicotinamide and its metabolites exhibit anti-inflammatory properties in various experimental models . This makes it an important consideration for cosmetic applications, where controlling inflammation is crucial for maintaining skin health and appearance .
Enhancement of Skin Barrier and Extracellular Matrix
The compound contributes to enhancing the skin barrier and the extracellular matrix, which are vital for skin integrity and resilience . By doing so, it helps in maintaining skin homeostasis and attenuating the aging process .
Control of Skin Aging and Pigmentation
N-Phenylnicotinamide has been used topically to reduce the progression of skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors . Clinical trials have demonstrated its efficacy in these areas, making it a useful cosmeceutical ingredient .
Safety and Hazards
Future Directions
While specific future directions for N-Phenylnicotinamide are not mentioned in the search results, there are ongoing studies on therapeutic peptides and nanovaccines for cancer immunotherapy , which could potentially involve compounds like N-Phenylnicotinamide.
Relevant Papers
There are several papers related to N-Phenylnicotinamide. One discusses the possible adverse effects of high-dose Nicotinamide . Another paper presents the structure of N-Phenylnicotinamide .
Mechanism of Action
Target of Action
N-Phenylnicotinamide is a derivative of Nicotinamide, a form of Vitamin B3 . The primary targets of Nicotinamide are the NAD-dependent protein deacylase sirtuin-5, mitochondrial, and L-lactate dehydrogenase A chain . These proteins play crucial roles in cellular metabolism and energy production.
Mode of Action
Nicotinamide acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme involved in redox reactions and energy metabolism .
Biochemical Pathways
N-Phenylnicotinamide likely participates in the NAD biosynthetic pathways due to its structural similarity to Nicotinamide . NAD is a vital coenzyme involved in various biochemical pathways, including glycolysis, the citric acid cycle, and the electron transport chain, which are essential for cellular energy production .
Result of Action
Given its structural similarity to nicotinamide, it may have similar effects, such as restoring cellular nad+ pool, attenuating oxidative stress and inflammatory response, enhancing extracellular matrix and skin barrier .
properties
IUPAC Name |
N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXIOZBHWFCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169950 | |
| Record name | Nicotinanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylnicotinamide | |
CAS RN |
1752-96-1 | |
| Record name | Nicotinanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylnicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)







